molecular formula C14H11F2N3 B5036169 N-(3,4-difluorobenzyl)-1H-indazol-5-amine

N-(3,4-difluorobenzyl)-1H-indazol-5-amine

Cat. No. B5036169
M. Wt: 259.25 g/mol
InChI Key: LIXDWJRTNYLGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorobenzyl)-1H-indazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of indazole derivatives. This compound has been extensively studied for its biological activities and has shown promising results in various studies.

Scientific Research Applications

N-(3,4-difluorobenzyl)-1H-indazol-5-amine has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory, antifungal, and antibacterial properties. In addition, this compound has been used as a probe in the study of protein kinases, which play a crucial role in various cellular processes.

Mechanism of Action

The mechanism of action of N-(3,4-difluorobenzyl)-1H-indazol-5-amine is not fully understood. However, it is believed to inhibit the activity of protein kinases, which play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,4-difluorobenzyl)-1H-indazol-5-amine has been shown to have significant biochemical and physiological effects. It has been found to inhibit the activity of various protein kinases, including Aurora A, Aurora B, and FLT3. This inhibition leads to the suppression of cancer cell growth and proliferation. In addition, this compound has been shown to have anti-inflammatory, antifungal, and antibacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,4-difluorobenzyl)-1H-indazol-5-amine in lab experiments include its high potency and selectivity towards protein kinases, which makes it an ideal candidate for use as a probe in the study of protein kinases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of N-(3,4-difluorobenzyl)-1H-indazol-5-amine. One of the future directions is the development of more potent and selective analogs of this compound for use in cancer treatment. Another future direction is the study of the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. In addition, the use of this compound as a probe in the study of protein kinases could lead to a better understanding of the role of protein kinases in various cellular processes.

Synthesis Methods

The synthesis of N-(3,4-difluorobenzyl)-1H-indazol-5-amine involves the reaction of 3,4-difluorobenzylamine with 5-bromo-1H-indazole in the presence of a suitable base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by column chromatography to obtain the final compound.

properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3/c15-12-3-1-9(5-13(12)16)7-17-11-2-4-14-10(6-11)8-18-19-14/h1-6,8,17H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXDWJRTNYLGFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC2=CC3=C(C=C2)NN=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-difluorophenyl)methyl]-1H-indazol-5-amine

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